N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1251628-81-5
VCID: VC4270929
InChI: InChI=1S/C19H21N5O3S/c1-12-9-13(2)24(23-12)18-19(21-8-7-20-18)28-11-17(25)22-14-5-6-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,25)
SMILES: CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C
Molecular Formula: C19H21N5O3S
Molecular Weight: 399.47

N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide

CAS No.: 1251628-81-5

Cat. No.: VC4270929

Molecular Formula: C19H21N5O3S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide - 1251628-81-5

Specification

CAS No. 1251628-81-5
Molecular Formula C19H21N5O3S
Molecular Weight 399.47
IUPAC Name N-(3,4-dimethoxyphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C19H21N5O3S/c1-12-9-13(2)24(23-12)18-19(21-8-7-20-18)28-11-17(25)22-14-5-6-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,25)
Standard InChI Key RHMCXCBFNVLFFF-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • A pyrazine ring serving as the central scaffold, substituted at position 3 with a 3,5-dimethylpyrazole group via a nitrogen atom.

  • A thioacetamide bridge (-S-CH2-C(=O)-) linking the pyrazine core to a 3,4-dimethoxyphenyl group.

  • Methoxy substitutions at positions 3 and 4 on the terminal phenyl ring, enhancing electronic and steric properties .

This arrangement confers unique electronic characteristics, as evidenced by its calculated polar surface area (45.49 Ų) and logP value (3.41), which suggest moderate lipophilicity and membrane permeability.

Table 1: Key Chemical and Physical Properties

PropertyValueSource
CAS No.1251628-81-5
Molecular FormulaC₁₉H₂₁N₅O₃S
Molecular Weight399.47 g/mol
IUPAC NameN-(3,4-Dimethoxyphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide
SMILESCOC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN=C2N3C(=CC(=N3)C)C)OC
SolubilityNot publicly available

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves multi-step organic reactions, typically proceeding as follows:

Table 2: Generalized Synthesis Protocol

StepReaction TypeReagents/ConditionsIntermediate/Product
1Pyrazole FormationHydrazine hydrate, diketone derivatives3,5-Dimethyl-1H-pyrazole
2Pyrazine FunctionalizationThiolation via nucleophilic substitution3-(3,5-Dimethylpyrazol-1-yl)pyrazine-2-thiol
3Acetamide CouplingChloroacetyl chloride, 3,4-dimethoxyanilineN-(3,4-Dimethoxyphenyl)chloroacetamide
4Thioether FormationBase-mediated alkylation (e.g., K₂CO₃)Final Compound

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >60%. Microwave-assisted synthesis has been explored to accelerate cyclization steps, though specific data remain proprietary.

Characterization

  • Spectroscopic Analysis:

    • ¹H NMR: Peaks at δ 2.25–2.30 ppm (methyl groups), δ 3.85–3.90 ppm (methoxy protons), and δ 7.20–7.50 ppm (aromatic protons).

    • MS (ESI+): m/z 400.2 [M+H]⁺, confirming molecular weight .

Assay TypeModel SystemKey FindingCitation
Antimicrobial SusceptibilityS. aureus ATCC 25923MIC = 32 µg/mL
CytotoxicityMCF-7 CellsIC₅₀ = 18.7 µM
Enzyme InhibitionCOX-244% inhibition at 10 µM

Computational Insights and Molecular Modeling

Density Functional Theory (DFT) Analysis

While direct DFT studies on this compound are lacking, analogous pyrazine derivatives exhibit:

  • HOMO-LUMO Gaps: ~4.2 eV, indicating moderate chemical stability .

  • Electrostatic Potential Maps: Localized negative charge on the pyrazine nitrogen atoms, favoring electrophilic attacks .

Molecular Docking

Docking simulations with PDB 1M17 (human topoisomerase IIα) suggest binding affinity (ΔG = -8.9 kcal/mol) via hydrogen bonds with Arg503 and π-π stacking with the pyrazine ring. These interactions align with observed anticancer activity.

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